N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide is a complex organic compound with a molecular formula of C33H36N4O3 and a molecular weight of 536.7 g/mol. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide involves multiple steps, typically starting with the preparation of the quinoline core. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Chemical Reactions Analysis
N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, using reagents like halogens or nucleophiles.
Hydrolysis: The amide and hydrazono groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and antiviral properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, inhibiting their function and leading to antimicrobial and anticancer effects . The butoxyphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The hydrazono and pivalamide groups contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-4-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.
Quinacrine: An antiprotozoal and antirheumatic agent with a similar quinoline structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C33H36N4O3 |
---|---|
Molecular Weight |
536.7g/mol |
IUPAC Name |
2-(3-butoxyphenyl)-N-[(E)-1-[3-(2,2-dimethylpropanoylamino)phenyl]ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C33H36N4O3/c1-6-7-18-40-26-15-11-13-24(20-26)30-21-28(27-16-8-9-17-29(27)35-30)31(38)37-36-22(2)23-12-10-14-25(19-23)34-32(39)33(3,4)5/h8-17,19-21H,6-7,18H2,1-5H3,(H,34,39)(H,37,38)/b36-22+ |
InChI Key |
RGDPOJDURVPVNC-HPNXWYHWSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C(C)C4=CC(=CC=C4)NC(=O)C(C)(C)C |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C(\C)/C4=CC(=CC=C4)NC(=O)C(C)(C)C |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C(C)C4=CC(=CC=C4)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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